4-Dimethylaminomethylbenzylamine
Overview
Description
4-Dimethylaminomethylbenzylamine (4-DMAP) is an organic compound that is widely used in a variety of scientific and industrial applications. It is a primary amine with a pKa of 8.3, making it suitable for use in a variety of acid-base reactions. 4-DMAP is also used as a reagent in the synthesis of pharmaceuticals, as a catalyst in the production of polymers, and as an intermediate in the synthesis of other organic compounds. In addition, 4-DMAP has been used in the synthesis of a variety of organic molecules, including polymers, pharmaceuticals, and dyes.
Scientific Research Applications
Synthetic Technology and Organic Synthesis
4-Dimethylaminomethylbenzylamine is a significant intermediate in organic synthesis. It has extensive applications in the fields of medicine, pesticides, and chemicals. An example of its use involves a process with methylene chloride as the reaction solvent, which demonstrated an effective yield of 94.7% (Wang Ling-ya, 2015).
Kinetics of Enzyme Reactions
The compound has been studied for its role in enzyme reactions, particularly involving diamine oxidase. Research has explored the oxidation of this compound by this enzyme, helping to understand the mechanisms and kinetics of enzyme-substrate interactions (W. Bardsley, M. Crabbe, J. Shindler, 1973).
Chemical Derivatization in Analytical Chemistry
In analytical chemistry, this compound has been used in the derivatization process for bioanalysis. For instance, it has been employed to stabilize volatile and reactive molecules in human plasma, demonstrating its utility in complex analytical procedures (Eric Yang, Sherry Wang, Chester L. Bowen, John Kratz, M. Cyronak, J. Dunbar, 2005).
Pharmacology and Drug Development
This compound has also been investigated for its potential in drug development, particularly in creating novel psychoactive substances. Its structure and reactivity make it a candidate for developing substances with specific pharmacological profiles (A. Šuláková, Jitka Nykodemová, Petr Palivec, R. Jurok, S. Rimpelová, Tereza Leonhardt, K. Šíchová, T. Páleníček, M. Kuchař, 2021).
Enzyme Inhibition Studies
This compound has been a focal point in studies on enzyme inhibition, particularly in relation to diamine oxidase. Research in this area contributes significantly to our understanding of enzyme mechanisms and potential therapeutic applications (W. Bardsley, J. Ashford, 1972).
Antidepressant and Cytotoxic Activity
Studies have explored its derivatives for antidepressant activity and cytotoxic properties. This includes the investigation of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione and its potential as an antidepressant (F. Wessels, T. Schwan, S. F. Pong, 1980). Additionally, carboxamide derivatives of benzo[b][1,6]naphthyridines, which include this compound, have shown significant cytotoxic effects against various cancer cell lines (L. Deady, T. Rodemann, L. Zhuang, B. Baguley, W. Denny, 2003).
Mechanism of Action
- The primary target of 4-(Dimethylamino)benzoic acid is the Replicase polyprotein 1ab of the SARS-CoV virus . This protein plays a crucial role in viral replication and transcription.
Target of Action
Mode of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Dimethylaminomethylbenzylamine plays a significant role in various biochemical reactions due to its ability to act as a nucleophile and base. It interacts with several enzymes and proteins, facilitating reactions that involve the transfer of amino groups. For instance, it can interact with diamine oxidase, an enzyme involved in the oxidative deamination of biogenic amines . This interaction is crucial for the regulation of cell proliferation and immune response. The compound’s ability to form Schiff bases with aldehydes and ketones also makes it a valuable intermediate in biochemical synthesis .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with diamine oxidase can lead to the production of hydrogen peroxide and ammonia, which are essential for cellular signaling and metabolic processes . Additionally, the compound’s ability to form Schiff bases can affect gene expression by modifying the structure and function of nucleic acids .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a nucleophile and base. It can form covalent bonds with electrophilic centers in biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with diamine oxidase involves the formation of a Schiff base intermediate, which is crucial for the enzyme’s catalytic activity . This interaction can lead to changes in gene expression by modifying the structure of nucleic acids and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert gas (nitrogen or argon) at temperatures between 2–8°C . Prolonged exposure to air and light can lead to its degradation, affecting its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by facilitating biochemical reactions and modulating gene expression. At high doses, it can have toxic effects, including enzyme inhibition and oxidative stress . Studies have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the oxidative deamination of biogenic amines. It interacts with enzymes such as diamine oxidase, which catalyzes the conversion of amines to aldehydes, hydrogen peroxide, and ammonia . This interaction is crucial for maintaining metabolic flux and regulating metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation in specific cellular compartments can affect its biochemical activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals and post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions .
properties
IUPAC Name |
[4-[(dimethylamino)methyl]phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)8-10-5-3-9(7-11)4-6-10/h3-6H,7-8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYABQIBGTULUFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956029 | |
Record name | 1-[4-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34490-85-2 | |
Record name | 4-Dimethylaminomethylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034490852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {4-[(dimethylamino)methyl]phenyl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Dimethylaminomethylbenzylamine in the synthesis of polyelectrolytes described in the research?
A: this compound (5) acts as a difunctional tertiary amine in the quaternizing addition polymerization with 1,4-bis(chloroacetyl)piperazine (1). [] The tertiary amine groups of compound (5) react with the chloroacetyl groups of compound (1), forming quaternary ammonium linkages in the polymer backbone. This reaction results in the formation of a water-soluble polyelectrolyte.
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